molecular formula C23H20N4O3 B8451579 3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 328233-00-7

3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No. B8451579
CAS RN: 328233-00-7
M. Wt: 400.4 g/mol
InChI Key: MKVJQAZEXGSAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

328233-00-7

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-oxo-N-(5-phenylpyrazin-2-yl)spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

InChI

InChI=1S/C23H20N4O3/c28-21-17-8-4-5-9-18(17)23(30-21)10-12-27(13-11-23)22(29)26-20-15-24-19(14-25-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,25,26,29)

InChI Key

MKVJQAZEXGSAIT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=NC=C(N=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of spiro[isobenzofuran-1(3H),4′-piperidine]-3-one hydrochloride (6.24 g, 26.6 mmol), phenyl N-(5-phenyl-2-pyrazinyl)carbamate(7.59 g, 26.0 mmol) and triethylamine (18 mL, 180 mmol) in chloroform (200 mL) was stirred at 80° C. for 3 hours. The reaction mixture was washed with saturated aqueous sodium bicarbonate (100 mL). After the organic layer was washed with 10% citric acid aqueous solution (100 mL), 1N aqueous sodium hydroxide (100 mL) and then saturated saline solution (100 mL), the organic layer was dried over anhydrous Na2SO4 and then concentrated. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=1/2) to provide the subject compound as a colorless solid. The solid was washed with diethyl ether (30 mL) to provide the subject compound (8.23 g) as a crude crystal. The crystal was dissolved in hot ethyl acetate (300 mL). After removal of about 100 mL of ethyl acetate by distillation, the white suspension began to occur. At this point the distillation was stopped and the whole was cooled and then kept at room temperature for 14 hours. The colorless prisms formed was collected by filtration, which was washed with heptane (20 mL). The obtained crystal was dried at 500° C. in vacuo for 6 hours to provide the subject compound (Crystal Form A) (5.17 g) as colorless prisms (melting point 210-211° C.).
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
phenyl N-(5-phenyl-2-pyrazinyl)carbamate
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Spiro[isobenzofuran-1(3H),4′-piperidine]-3-one hydrochloride (515 mg) and phenyl N-(5-phenyl-2-pyrazinyl)carbamate (583 mg) were dissolved into dimethyl sulfoxide (2.6 mL), followed by dropwise addition of dimethylbenzylamine (0.33 mL). The temperature of the resultant mixture was raised up to 50° C., and the mixture was stirred for one hour. The reaction mixture was cooled to room temperature, and acetonitrile/water (1:2) mixture solution (7.8 mL) was dropwise added. At the time when 0.2 mL of the mixture solution was added, seed crystal was added. The resultant mixture was stirred at room temperature for 6 hours. The yielded colorless crystals were collected by filtration, washed with acetonitrile/water (1:1) and dried in vacuum at room temperature for 15 hours to obtain the above-identified compound (793 mg) as crude colorless crystals. Crude crystals (26 g) prepared by the repetition of the above procedure were suspended in water-saturated isopropyl acetate (143 mL). The mixture was seeded with seed crystal and stirred at room temperature for 18 hours. The yielded crystals were collected by filtration, washed with isopropyl acetate (20 mL) and dried in vacuum at 30° C. for 15 hours to obtain the above-identified compound in the crystal form D (25.2 g) as colorless crystals (melting point; 206° C. measured without correction by the use of Melting Point B-545 distributed by Buchi Company).
Quantity
515 mg
Type
reactant
Reaction Step One
Name
phenyl N-(5-phenyl-2-pyrazinyl)carbamate
Quantity
583 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0.2 mL
Type
reactant
Reaction Step Four
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Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
7.8 mL
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

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O=C(Nc1cnc(-c2ccccc2)cn1)Oc1ccccc1
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